N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-14-8-10-15(11-9-14)12-18-22-23-20(27-18)21-19(24)16-6-5-7-17(13-16)28(25,26)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFPHEPMKGOHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Ethylbenzyl Group: This step involves the alkylation of the oxadiazole ring with 4-ethylbenzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Core: The final step involves the coupling of the oxadiazole intermediate with 3-(ethylsulfonyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzamide derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and benzamide core are known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Antifungal Activity and Thioredoxin Reductase Inhibition
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Features : Substituted with a 4-methoxyphenylmethyl group and a benzyl(methyl)sulfamoyl moiety.
- Activity : Exhibits antifungal efficacy against Candida albicans (MIC₅₀ = 8 µg/mL) by inhibiting thioredoxin reductase (Trr1), a critical enzyme for fungal redox homeostasis .
- Key Difference : The methoxy group in LMM5 may enhance membrane permeability compared to the ethyl group in the target compound, but the ethylsulfonyl group in the latter could offer stronger electron-withdrawing effects for enzyme interaction .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Features : Features a furan-2-yl substituent and a cyclohexyl(ethyl)sulfamoyl group.
- Activity : Demonstrates broader-spectrum antifungal activity (MIC₅₀ = 4 µg/mL for C. albicans) due to the furan ring’s planar geometry, which may improve target binding .
- Key Difference : The furan ring in LMM11 contrasts with the 4-ethylbenzyl group in the target compound, suggesting divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .
Ca²⁺/Calmodulin-Stimulated Activity Inhibition
Compound 18 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide)
Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide)
- Structural Features : Substituted with a trifluoromethyl group.
- Activity : Exhibits superior enzyme inhibition (IC₅₀ = 5 µM) owing to the trifluoromethyl group’s electronegativity and lipophilicity .
- Key Difference : The ethylsulfonyl group in the target compound lacks the trifluoromethyl group’s lipophilicity, which may reduce off-target binding but improve solubility .
Structural and Physicochemical Comparisons
Biological Activity
N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
- Chemical Formula : C19H22N4O3S
- Molecular Weight : 378.47 g/mol
- CAS Number : 1170484-62-4
The compound is believed to exert its effects through multiple mechanisms:
- Cholinesterase Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that compounds with oxadiazole moieties exhibit neuroprotective properties, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE. The following table summarizes the findings:
| Compound | AChE Inhibition IC50 (μM) | BChE Inhibition IC50 (μM) |
|---|---|---|
| This compound | 0.907 ± 0.011 | 1.085 ± 0.035 |
These results suggest that this compound may be more potent than other known inhibitors such as donepezil (IC50 = 1.413 ± 0.017 μM) .
In Vivo Studies
In vivo assessments using rat models have shown that administration of this compound leads to improved cognitive functions as measured by the Morris water maze test and Y-maze test. Behavioral improvements were correlated with biochemical analyses indicating reduced oxidative stress markers in the hippocampus .
Case Studies
Recent research has highlighted the efficacy of oxadiazole-based compounds in treating neurodegenerative diseases:
- Study on SH-SY5Y Cells : The compound was tested on differentiated SH-SY5Y neuroblastoma cells, showing significant neuroprotective effects against oxidative stress-induced apoptosis.
- Behavioral Studies in Rats : In a study involving Aβ-induced cognitive impairment in rats, treatment with the compound resulted in significant improvements in memory retention and spatial learning compared to control groups .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide?
The compound can be synthesized via amide coupling reactions using protocols similar to those described for structurally analogous oxadiazole derivatives. For example, General Procedure B ( ) employs carboxylic acids activated by oxalyl chloride in dichloromethane (DCM) with pyridine as a base. Key steps include:
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical methods include:
- HPLC : Retention times (e.g., 12.2–13.3 minutes) and purity thresholds (>95%) as per protocols in and .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and absence of impurities (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
- Mass spectrometry : ESI-MS or APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens should target its hypothesized activity, such as:
- Enzyme inhibition : Testing against Ca²⁺/calmodulin-dependent enzymes (e.g., kinase assays) based on oxadiazole derivatives’ known activity ( ).
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive bacteria (e.g., S. aureus), as seen in related oxadiazoles ( ).
Advanced Research Questions
Q. How do structural modifications (e.g., ethylsulfonyl vs. methylsulfonyl groups) impact target binding affinity?
Comparative studies using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) can quantify interactions with enzymes like carbonic anhydrase II (hCA II). For example:
Q. How can contradictory data on biological activity across similar oxadiazoles be resolved?
Case study: Oxadiazole derivatives in showed variable antimicrobial potency (e.g., OZE-I vs. OZE-III). Resolution strategies include:
- Dose-response analysis : Determine IC₅₀ values under standardized conditions.
- Structural comparisons : Correlate substituent effects (e.g., electron-withdrawing groups like trifluoromethyl vs. halogens) with activity trends .
- Metabolic stability assays : Assess compound degradation in bacterial cultures (e.g., LC-MS/MS) to rule out false negatives .
Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties?
Use in silico ADMET models (e.g., SwissADME, pkCSM):
- Lipophilicity : LogP values (~3.5) from analogs suggest moderate blood-brain barrier permeability.
- Metabolic sites : Ethylsulfonyl groups may undergo CYP3A4-mediated oxidation, requiring metabolite identification via LC-HRMS .
Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?
- Kinetic assays : Measure enzyme activity (e.g., Vmax, Km) under varying substrate/inhibitor concentrations to distinguish competitive vs. non-competitive inhibition.
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., hCA II, PDB ID: 5NY3) to identify binding motifs ().
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Challenges and Solutions
Q. How can low synthetic yields (e.g., 15% in ) be improved?
- Optimize reaction conditions : Increase equivalents of coupling agents (e.g., oxalyl chloride) or use microwave-assisted synthesis to reduce reaction time.
- Purification : Replace standard filtration with column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .
Q. What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
